3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Description
3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The compound features two aromatic rings substituted with electron-withdrawing groups: a 3,5-difluorophenyl group at the β-position and a 3-nitrophenyl group at the α-position. These substituents significantly influence its electronic properties, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
(E)-3-(3,5-difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO3/c16-12-6-10(7-13(17)9-12)4-5-15(19)11-2-1-3-14(8-11)18(20)21/h1-9H/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDZKYUXKTEKK-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation: Primary Synthetic Route
Reaction Mechanism and General Procedure
The Claisen-Schmidt condensation involves the base-catalyzed reaction between a ketone and an aldehyde to form α,β-unsaturated ketones (chalcones). For 3-(3,5-difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, the protocol typically includes:
- Reactants : 3-Nitroacetophenone and 3,5-difluorobenzaldehyde.
- Base Catalyst : Sodium hydroxide (20% w/v) or potassium hydroxide in alcoholic solvents.
- Solvents : Ethanol or methanol under anhydrous conditions.
- Temperature : Ice-bath (0–5°C) or room temperature, depending on desired stereoselectivity.
The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl carbon. Subsequent dehydration yields the chalcone. The trans (E)-isomer predominates due to steric hindrance in the cis configuration.
Post-Synthesis Processing and Purification
Isolation and Crystallization
Post-reaction, the crude product is acidified (pH 3–4) with HCl to precipitate the chalcone. Recrystallization in 95% ethanol removes unreacted starting materials and byproducts. For example, 3-(3,5-difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one achieves >95% purity after two recrystallization cycles.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(3,5-difluorophenyl)-1-(3-aminophenyl)prop-2-en-1-one.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or difluoro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chalcones with different functional groups.
Scientific Research Applications
3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the difluorophenyl and nitrophenyl groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Fluorine substituents improve metabolic stability and membrane permeability, as seen in analogs like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one .
Dihedral Angles and Planarity :
- Chalcones with smaller dihedral angles (e.g., 7.14° in 4-fluoro-chalcone) exhibit greater planarity, enhancing π-π stacking and crystallinity . The target compound’s dihedral angle is expected to be intermediate due to steric clashes between nitro and difluoro groups.
Biological Activity :
- Nitro-substituted chalcones (e.g., SU086 derivatives) show promise in targeting HSP90 and modulating glycolysis in cancer cells .
- Difluorophenyl analogs (e.g., compound 14 in ) demonstrate antiviral activity against SARS-CoV-2, likely due to halogen bonding with viral proteases .
Crystallographic and Spectroscopic Differences
- Packing Interactions : The nitro group in the target compound may participate in C–H···O hydrogen bonds, similar to (2E)-1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, which forms layered structures via H-bonding .
- NMR Shifts: The enone proton in the target compound resonates at δ ~7.7 ppm, comparable to (E)-3-(3,5-difluorophenyl)-1-phenylprop-2-en-1-one (δ 7.69 ppm) . Nitro-substituted chalcones exhibit downfield shifts for aromatic protons adjacent to the nitro group (δ 8.0–8.3 ppm) .
Biological Activity
Overview
3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, also known by its CAS number 259099-78-0, is a synthetic organic compound classified as a chalcone. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure features a prop-2-en-1-one backbone with two aromatic rings: one bearing a difluorophenyl group and the other a nitrophenyl group. This unique arrangement contributes to its reactivity and biological activity.
Table 1: Structural Characteristics of 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
| Property | Value |
|---|---|
| Molecular Formula | C15H12F2N2O2 |
| Molecular Weight | 284.26 g/mol |
| CAS Number | 259099-78-0 |
| Melting Point | Not specified |
Synthesis
The synthesis of 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 3,5-difluorobenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally conducted in ethanol or methanol under reflux conditions.
Anticancer Properties
Research indicates that compounds similar to 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one exhibit significant anticancer activity. For instance, studies have shown that chalcone derivatives can induce apoptosis in cancer cells by activating caspase pathways. In particular, compounds containing nitro groups have been noted for their ability to inhibit topoisomerase activity and disrupt microtubule assembly, thereby preventing cancer cell proliferation .
Case Study:
In a study evaluating the effects of various chalcone derivatives on breast cancer cells (MDA-MB-231), it was found that compounds with similar structures to 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one significantly increased caspase-3 activity at concentrations as low as 10 μM, suggesting potential as effective anticancer agents .
Antimicrobial Activity
Chalcones have also demonstrated antimicrobial properties. The presence of electron-withdrawing groups like nitro can enhance the antibacterial efficacy of these compounds. In tests against various bacterial strains, certain chalcones exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as vancomycin .
Anti-inflammatory Effects
Chalcone derivatives are recognized for their anti-inflammatory effects through the inhibition of pro-inflammatory mediators. Research has indicated that compounds like 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one may inhibit neutrophilic superoxide production and elastase release in inflammatory models .
The mechanism of action for 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one likely involves multiple pathways:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress in cells, leading to apoptosis.
- Signal Transduction Modulation: Interaction with various receptors may alter signaling pathways related to inflammation and cancer progression .
Comparison with Similar Compounds
The biological activity of 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one can be compared with other chalcone derivatives:
Table 2: Biological Activity Comparison
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | High | Moderate | High |
| 3-(4-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Moderate | High | Moderate |
| 4-Nitrochalcone | High | Low | High |
Q & A
Q. What are the established synthetic routes for preparing 3-(3,5-difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?
The compound is synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting substituted acetophenone derivatives with aldehydes (e.g., 3,5-difluorobenzaldehyde) in ethanol/water with NaOH as a base at room temperature . For example, in analogous chalcone syntheses, equimolar ratios of ketone and aldehyde, controlled pH (~10–12), and ambient temperature minimize side reactions like aldol dimerization. Yield optimization requires monitoring reaction time (typically 6–24 hours) and purification via recrystallization (e.g., using ethanol or acetonitrile) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound, and what key data should researchers prioritize?
Essential techniques include:
- 1H/13C NMR : Confirm the E-configuration of the α,β-unsaturated ketone (δH ~7.5–8.0 ppm for vinyl protons; J ≈ 15–16 Hz for trans coupling) .
- FT-IR : Identify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and nitro (NO₂) vibrations at ~1520/1350 cm⁻¹ .
- Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N/F percentages .
Q. How do electron-withdrawing substituents (e.g., nitro, fluoro groups) influence the compound’s reactivity in subsequent derivatization?
The 3-nitrophenyl group enhances electrophilicity at the ketone, facilitating nucleophilic additions (e.g., Michael additions). Fluorine substituents on the 3,5-difluorophenyl ring increase stability against oxidation and modulate π-π stacking in crystallography . Substituent effects can be quantified via Hammett constants (σmeta for -NO₂ ≈ +0.71; σpara for -F ≈ +0.06) to predict regioselectivity in reactions .
Advanced Research Questions
Q. What crystallographic challenges arise during structural determination, and how can they be addressed using SHELX software?
The compound’s non-centrosymmetric crystal system (e.g., monoclinic P21/n) and twinning due to fluorinated/polar groups complicate refinement. SHELXL parameters to prioritize:
- ADP restraints : Apply to disordered fluorine atoms.
- TWIN/BASF commands : For handling twinned data (e.g., β angle deviations > 90° in monoclinic systems) .
- HKLF 5 format : For integrating multi-component datasets . Validation with Rint < 0.05 and GooF ≈ 1.0 ensures reliability .
Q. How can researchers experimentally and computationally evaluate nonlinear optical (NLO) properties for this chalcone derivative?
- Experimental : Use Kurtz-Perry powder technique with a Nd:YAG laser (1064 nm) to measure second-harmonic generation (SHG) efficiency. Compare with urea or KDP standards .
- Computational : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compute hyperpolarizability (βtot) and dipole moments. Electron density maps reveal charge transfer between the nitro (acceptor) and difluorophenyl (donor) groups .
Q. How should contradictions in spectral data (e.g., NMR splitting patterns) be resolved when comparing derivatives?
Discrepancies in vinyl proton coupling constants (J) may arise from solvent polarity or crystal packing. For example, DMSO-d6 vs. CDCl3 can shift δH by 0.2–0.5 ppm. Cross-validate with X-ray structures to confirm spatial arrangements . Dynamic NMR experiments (variable temperature) can assess rotational barriers in solution .
Q. What strategies are effective for modeling this compound’s interaction with biological targets (e.g., enzymes) using computational docking?
- Ligand preparation : Optimize geometry at the PM6 level and assign partial charges via AM1-BCC.
- Receptor selection : Use homology models (e.g., from PDB) for targets like cytochrome P450 or bacterial efflux pumps.
- Docking software : AutoDock Vina with Lamarckian GA; prioritize binding poses with ΔG < −7 kcal/mol .
Q. What role does fluorine substitution play in enhancing bioactivity or metabolic stability compared to non-fluorinated analogs?
Fluorine’s electronegativity increases membrane permeability and resistance to CYP450 oxidation. In antimicrobial studies, analogs with 3,5-difluorophenyl groups show 2–4× higher MIC values against Gram-positive bacteria compared to chloro derivatives . Metabolic stability can be assessed via liver microsome assays (e.g., t1/2 > 60 minutes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
